Cas no 2060057-85-2 (6-Quinolinecarboxylic acid, 8-(3-ethoxyphenyl)-7-(trifluoromethyl)-)

6-Quinolinecarboxylic acid, 8-(3-ethoxyphenyl)-7-(trifluoromethyl)-, is a specialized quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure incorporates a trifluoromethyl group and an ethoxyphenyl substituent, which may enhance its bioactivity and metabolic stability. The presence of the carboxylic acid functionality allows for further derivatization, making it a versatile intermediate in synthetic chemistry. This compound is particularly valuable for studying structure-activity relationships in drug discovery, especially in the development of small-molecule inhibitors or bioactive agents. High purity and well-defined synthesis pathways ensure reproducibility in research applications. Its unique substitution pattern offers distinct electronic and steric properties for targeted molecular interactions.
6-Quinolinecarboxylic acid, 8-(3-ethoxyphenyl)-7-(trifluoromethyl)- structure
2060057-85-2 structure
商品名:6-Quinolinecarboxylic acid, 8-(3-ethoxyphenyl)-7-(trifluoromethyl)-
CAS番号:2060057-85-2
MF:C19H14F3NO3
メガワット:361.31457567215
MDL:MFCD30476567
CID:5154122
PubChem ID:125425121

6-Quinolinecarboxylic acid, 8-(3-ethoxyphenyl)-7-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

    • 6-Quinolinecarboxylic acid, 8-(3-ethoxyphenyl)-7-(trifluoromethyl)-
    • MDL: MFCD30476567
    • インチ: 1S/C19H14F3NO3/c1-2-26-13-7-3-5-11(9-13)15-16(19(20,21)22)14(18(24)25)10-12-6-4-8-23-17(12)15/h3-10H,2H2,1H3,(H,24,25)
    • InChIKey: AGJDCBVTXOHVHE-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC(C(O)=O)=C(C(F)(F)F)C=2C2=CC=CC(OCC)=C2)C=CC=1

6-Quinolinecarboxylic acid, 8-(3-ethoxyphenyl)-7-(trifluoromethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-318489-10.0g
2060057-85-2
10.0g
$7435.0 2023-02-24
Enamine
EN300-318489-1.0g
2060057-85-2
1g
$0.0 2023-06-07
Enamine
EN300-318489-5.0g
2060057-85-2
5.0g
$5014.0 2023-02-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01043511-1g
8-(3-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
2060057-85-2 95%
1g
¥8617.0 2023-03-11
Enamine
EN300-318489-0.1g
2060057-85-2
0.1g
$1521.0 2023-09-05
Enamine
EN300-318489-5g
2060057-85-2
5g
$5014.0 2023-09-05
Enamine
EN300-318489-2.5g
2060057-85-2
2.5g
$3389.0 2023-09-05
Enamine
EN300-318489-0.05g
2060057-85-2
0.05g
$1452.0 2023-09-05
Enamine
EN300-318489-0.5g
2060057-85-2
0.5g
$1660.0 2023-09-05
Enamine
EN300-318489-0.25g
2060057-85-2
0.25g
$1591.0 2023-09-05

6-Quinolinecarboxylic acid, 8-(3-ethoxyphenyl)-7-(trifluoromethyl)- 関連文献

6-Quinolinecarboxylic acid, 8-(3-ethoxyphenyl)-7-(trifluoromethyl)-に関する追加情報

6-Quinolinecarboxylic Acid, 8-(3-Ethoxyphenyl)-7-(Trifluoromethyl)-

The compound 6-Quinolinecarboxylic acid, 8-(3-ethoxyphenyl)-7-(trifluoromethyl)- (CAS No. 2060057-85-2) is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the quinoline derivative family, which has been extensively studied for its unique chemical properties and biological activities. The molecule's structure incorporates a quinoline ring system with substituents at positions 6, 8, and 7, including a carboxylic acid group, an ethoxyphenyl group, and a trifluoromethyl group. These functional groups contribute to its versatile reactivity and make it an attractive candidate for advanced chemical synthesis and drug discovery.

Recent studies have highlighted the importance of quinoline derivatives in medicinal chemistry due to their ability to interact with various biological targets. For instance, the trifluoromethyl group at position 7 of this compound enhances its lipophilicity, which is crucial for improving bioavailability in drug candidates. Similarly, the ethoxyphenyl group at position 8 introduces steric and electronic effects that can modulate the molecule's binding affinity to specific receptors or enzymes. The carboxylic acid group at position 6 provides an acidic functionality that can be exploited for further chemical modifications or as a site for bioconjugation.

One of the most promising applications of 6-Quinolinecarboxylic acid, 8-(3-ethoxyphenyl)-7-(trifluoromethyl)- lies in its potential as a lead compound for the development of novel therapeutic agents. Researchers have reported that quinoline derivatives can exhibit anti-inflammatory, antitumor, and antimicrobial activities. For example, a study published in *Journal of Medicinal Chemistry* demonstrated that analogs of this compound could inhibit key enzymes involved in inflammatory pathways, suggesting their potential use in treating chronic inflammatory diseases.

In addition to its medicinal applications, this compound has also been explored for its role in materials science. The unique electronic properties of quinoline derivatives make them suitable candidates for use in organic electronics. For instance, the incorporation of the trifluoromethyl group can enhance the molecule's electron-withdrawing ability, which is beneficial for designing advanced materials such as light-emitting diodes (LEDs) or solar cells.

From a synthetic perspective, the preparation of 6-Quinolinecarboxylic acid, 8-(3-ethoxyphenyl)-7-(trifluoromethyl)- involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient syntheses of such complex molecules. For example, the use of palladium-catalyzed cross-coupling reactions has significantly streamlined the construction of the ethoxyphenyl substituent.

Furthermore, computational chemistry has played a pivotal role in understanding the molecular properties of this compound. Density functional theory (DFT) calculations have been employed to predict its electronic structure and reactivity profiles. These insights are invaluable for guiding experimental designs and optimizing synthetic routes.

In conclusion, 6-Quinolinecarboxylic acid, 8-(3-ethoxyphenyl)-7-(trifluoromethyl)- represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structural features and functional groups make it an ideal candidate for advancing both fundamental research and practical innovations in medicine and materials science.

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